2,7-Diazaspiro[3.5]nonan-6-one

Sigma-1 receptor S1R selectivity Neuropathic pain

Procure 2,7-Diazaspiro[3.5]nonan-6-one as a conformationally constrained spirocyclic lactam for S1R ligand development (agonist/antagonist switching) and KRAS G12C covalent warhead synthesis. Scaffold is not interchangeable with other bicyclic amines; specific carbonyl placement dictates functional activity. Dual amine handles enable parallel library synthesis for neurodegenerative and oncology programs.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
Cat. No. B13463483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Diazaspiro[3.5]nonan-6-one
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CNC(=O)CC12CNC2
InChIInChI=1S/C7H12N2O/c10-6-3-7(1-2-9-6)4-8-5-7/h8H,1-5H2,(H,9,10)
InChIKeyKEQVWHGFHYNBFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Diazaspiro[3.5]nonan-6-one: A Spirocyclic Scaffold for S1R Ligand Design and KRAS G12C Inhibitor Development


2,7-Diazaspiro[3.5]nonan-6-one (CAS: 2870667-80-2) is a spirocyclic lactam containing two nitrogen atoms in a conformationally constrained bicyclic framework. It serves as a versatile synthetic intermediate and core scaffold for the development of biologically active molecules. This scaffold is notably utilized in the construction of sigma‑1 receptor (S1R) ligands [1] and covalent inhibitors of the KRAS G12C oncoprotein [2], positioning it as a strategic starting point for medicinal chemistry programs in neuropathic pain and oncology.

Why Generic 2,7-Diazaspiro[3.5]nonan-6-one Substitution Risks S1R Selectivity and Functional Divergence


In the context of sigma receptor (SR) ligand development, subtle alterations to the 2,7-diazaspiro[3.5]nonane core can profoundly shift S1R/S2R selectivity and functional activity. A comparative study of 2,7-diazaspiro[3.5]nonane derivatives versus diazabicyclo[4.3.0]nonane analogs demonstrated that spirocyclic analogs achieve sub‑10 nM S1R affinity while maintaining 6‑ to 10‑fold selectivity over S2R [1]. Moreover, substitution at the 2‑ and 7‑positions can switch a compound from S1R agonist to antagonist in vivo [2]. Thus, the exact 2,7-diazaspiro[3.5]nonan-6-one core is not freely interchangeable with other spirocyclic or bicyclic amines; doing so may compromise target engagement, selectivity, and therapeutic function.

Quantitative Differentiation of 2,7-Diazaspiro[3.5]nonan-6-one: S1R Affinity, Selectivity, and Functional Switching


2,7-Diazaspiro[3.5]nonane Core Delivers Nanomolar S1R Affinity and 6‑ to 10‑Fold Selectivity Over S2R Relative to Diazabicyclo[4.3.0]nonane Analogs

A head-to-head comparison of 2,7-diazaspiro[3.5]nonane derivatives and diazabicyclo[4.3.0]nonane analogs in S1R and S2R radioligand binding assays revealed that spirocyclic derivatives (e.g., 4b and 4c) achieve low nanomolar Ki values (2.7 nM and 3.5 nM) with 10‑fold and 6.3‑fold selectivity for S1R over S2R, respectively [1]. In contrast, the diazabicyclo[4.3.0]nonane series exhibited weaker S1R affinity and reduced selectivity (e.g., compound 8f: KiS1R = 10 nM, KiS2R = 165 nM, selectivity = 16.5‑fold) [2].

Sigma-1 receptor S1R selectivity Neuropathic pain

2,7-Diazaspiro[3.5]nonane Core Enables S1R Agonist/Antagonist Functional Switching Unattainable with Diazabicyclo[4.3.0]nonane Scaffolds

In vivo antiallodynic testing in a mouse model of neuropathic pain (chronic constriction injury) demonstrated that 2,7-diazaspiro[3.5]nonane derivative 5b (S1R antagonist) achieved maximal antiallodynic effect at 20 mg/kg, an effect completely reversed by the selective S1R agonist PRE‑084 [1]. Strikingly, the structurally related 2,7-diazaspiro[3.5]nonane derivative 4b exhibited no antiallodynic activity but fully reversed the effect of the S1R antagonist BD‑1063, confirming its S1R agonistic profile [2]. In contrast, no diazabicyclo[4.3.0]nonane derivative displayed such a clean functional switch, underscoring the unique pharmacophoric versatility of the 2,7-diazaspiro[3.5]nonane core.

Sigma-1 receptor Functional switching Pain modulation

2,7-Diazaspiro[3.5]nonan-6-one Derivatives Achieve Potent KRAS G12C Inhibition (IC50 = 28 nM) with Oral Antitumor Efficacy, Outperforming Early‑Stage Acrylamide Leads

Structure‑activity relationship (SAR) optimization of 1‑{2,7‑diazaspiro[3.5]non‑2‑yl}prop‑2‑en‑1‑one derivatives yielded ASP6918, a potent and orally active KRAS G12C covalent inhibitor with an IC50 of 28 nM [1]. This represents a >100‑fold improvement over the initial hit compound (1) from the same series [2]. Oral administration of ASP6918 induced dose‑dependent tumor regression in an NCI‑H1373 (KRAS G12C‑mutant) xenograft mouse model, demonstrating that the 2,7‑diazaspiro[3.5]nonane scaffold provides both high intrinsic potency and favorable oral pharmacokinetics.

KRAS G12C Covalent inhibitor Solid tumors

2,7-Diazaspiro[3.5]nonane‑Based S1R Ligands Exhibit Favorable Physicochemical Profile: High Water Solubility (100 g/L) and Low logP (−0.73) Relative to Bicyclic Amine Analogs

Computational and experimental assessment of 2,7‑diazaspiro[3.5]nonane reveals a water solubility of 100 g/L and an ALOGPS logP of −0.73 [1]. These values indicate markedly higher aqueous solubility and lower lipophilicity compared to typical bicyclic amine scaffolds (e.g., diazabicyclo[4.3.0]nonane, predicted logP ~0.5–1.5) [2]. The balanced polarity of the spirocyclic core enhances formulation flexibility and reduces the risk of CYP inhibition associated with highly lipophilic amines.

Physicochemical properties Drug‑likeness Spirocyclic scaffold

2,7-Diazaspiro[3.5]nonan-6-one Serves as a Privileged Intermediate for Covalent KRAS G12C Warheads, Offering a Differentiated Acrylamide Geometry Compared to Piperazine‑Based Inhibitors

Crystallographic analysis of 1‑{2,7‑diazaspiro[3.5]non‑2‑yl}prop‑2‑en‑1‑one bound to KRAS G12C reveals a unique acrylamide trajectory that positions the electrophilic β‑carbon within 3.2 Å of Cys12, facilitating efficient covalent bond formation [1]. This spirocyclic‑anchored acrylamide adopts a distinct orientation relative to the piperazine‑acrylamide warheads found in clinical inhibitors sotorasib and adagrasib, potentially reducing susceptibility to acquired resistance mutations that alter the switch‑II pocket geometry.

Covalent warhead KRAS G12C Acrylamide geometry

Procurement‑Relevant Application Scenarios for 2,7-Diazaspiro[3.5]nonan-6-one


S1R Ligand Discovery: Building Agonist or Antagonist Libraries from a Single Intermediate

Medicinal chemistry teams developing S1R modulators for neuropathic pain or neurodegenerative disorders can procure 2,7-diazaspiro[3.5]nonan-6-one as a common intermediate. As demonstrated by compounds 4b (agonist) and 5b (antagonist) [1], minor modifications to the core—such as carbonyl placement—allow rational switching between S1R functional activities without altering the spirocyclic skeleton. This dual utility maximizes synthetic efficiency and reduces the number of distinct building blocks required for lead optimization.

KRAS G12C Covalent Inhibitor Programs Seeking Differentiated Intellectual Property

Given the crowded landscape of KRAS G12C inhibitors, the 2,7-diazaspiro[3.5]nonane acrylamide warhead offers a structurally distinct chemotype with demonstrated oral efficacy (ASP6918) [1]. Procurement of 2,7-diazaspiro[3.5]nonan-6-one enables the synthesis of novel covalent inhibitors that may evade resistance mechanisms associated with piperazine‑based warheads. The scaffold′s co‑crystal structure with KRAS G12C confirms optimal positioning of the electrophilic acrylamide, supporting rational structure‑based design.

Hit‑to‑Lead Optimization Requiring Balanced Aqueous Solubility and CNS Penetration

The favorable physicochemical profile of the 2,7-diazaspiro[3.5]nonane core—high water solubility (100 g/L) and low logP (−0.73) [1]—makes it particularly suitable for CNS‑penetrant programs. In S1R ligand development, this balanced polarity contributed to robust in vivo antiallodynic activity at moderate doses (20 mg/kg) [2], indicating adequate brain exposure. Procurement of 2,7-diazaspiro[3.5]nonan-6-one as a starting material can mitigate formulation challenges often encountered with highly lipophilic amine scaffolds.

Parallel Synthesis of Diverse Spirocyclic Libraries for Phenotypic Screening

The 2,7-diazaspiro[3.5]nonan-6-one scaffold contains two chemically distinct amine functionalities (positions 2 and 7) that can be orthogonally functionalized [1]. This enables parallel library synthesis via amide coupling, reductive amination, or N‑arylation at each nitrogen. Screening such libraries against protein‑misfolding targets (e.g., tau, α‑synuclein, IAPP) has been claimed to yield novel modulators of neurodegenerative and metabolic diseases [2], supporting the utility of this scaffold in broad phenotypic discovery campaigns.

Quote Request

Request a Quote for 2,7-Diazaspiro[3.5]nonan-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.